molecular formula C21H26ClNO B1385674 N-(4-Chlorobenzyl)-4-(2-cyclohexylethoxy)aniline CAS No. 1040693-12-6

N-(4-Chlorobenzyl)-4-(2-cyclohexylethoxy)aniline

Cat. No.: B1385674
CAS No.: 1040693-12-6
M. Wt: 343.9 g/mol
InChI Key: XEJHGFFBXFFLDY-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)-4-(2-cyclohexylethoxy)aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a 4-chlorobenzyl group and a 2-cyclohexylethoxy group attached to the aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzyl)-4-(2-cyclohexylethoxy)aniline typically involves a multi-step process:

    Formation of 4-Chlorobenzyl Chloride: This can be achieved by reacting 4-chlorotoluene with chlorine gas in the presence of a catalyst such as ferric chloride.

    Preparation of 4-(2-Cyclohexylethoxy)aniline: This intermediate can be synthesized by reacting aniline with 2-cyclohexylethanol in the presence of an acid catalyst.

    Final Coupling Reaction: The final step involves the reaction of 4-chlorobenzyl chloride with 4-(2-cyclohexylethoxy)aniline in the presence of a base such as sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzyl)-4-(2-cyclohexylethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride position, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-(4-Chlorobenzyl)-4-(2-cyclohexylethoxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzyl)-4-(2-cyclohexylethoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorobenzyl)-4-methoxyaniline: Similar structure but with a methoxy group instead of a cyclohexylethoxy group.

    N-(4-Chlorobenzyl)-4-ethoxyaniline: Similar structure but with an ethoxy group instead of a cyclohexylethoxy group.

Uniqueness

N-(4-Chlorobenzyl)-4-(2-cyclohexylethoxy)aniline is unique due to the presence of the bulky cyclohexylethoxy group, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to its simpler analogs.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(2-cyclohexylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClNO/c22-19-8-6-18(7-9-19)16-23-20-10-12-21(13-11-20)24-15-14-17-4-2-1-3-5-17/h6-13,17,23H,1-5,14-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJHGFFBXFFLDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCOC2=CC=C(C=C2)NCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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